2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376319 | |
| Record name | 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118969-27-0 | |
| Record name | 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Katz-White-Takakura Methodology
This classical approach begins with 2-chlorobenzothiazole , which undergoes nitration using a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) at 10–17°C to yield 2-chloro-6-nitrobenzothiazole (80% yield). Reduction of the nitro group is achieved via iron powder in a solvent system of ethanol, acetic acid, and water at 80–85°C for 2.75 hours, producing 6-amino-2-chlorobenzothiazole . Cyanidation follows using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C, yielding 6-amino-2-cyanobenzothiazole (49–58% yield).
Key Modifications:
Gryshuk’s Alternative Routes
Four distinct pathways were explored by Gryshuk et al., prioritizing flexibility in reaction sequences:
Route 1:
-
Nitration of 6-nitrobenzothiazole using H₂SO₄/H₂O₂/FeSO₄.
-
Amidation with ammonia (NH₃) in methanol.
-
Cyanidation via phosphorus oxychloride (POCl₃) in pyridine.
-
Reduction with SnCl₂ in ethanol (overall yield: 42%).
Route 2:
-
Nitration of ethyl benzo[d]thiazole-2-carboxylate.
-
Amidation and cyanidation as above.
-
Reduction (yield comparable to Route 1).
Routes 3 and 4 reordered amidation, nitration, and cyanidation steps but showed no significant yield improvements.
McCutcheon’s Exotic Precursors
McCutcheon et al. employed 4-nitroaniline and 4,5-dichloro-1,2,3-dithiazol-1-ium chloride in acetonitrile/tetrahydrofuran (ACN/THF) to synthesize intermediates, followed by palladium-catalyzed cyclization (yield: 51%). While innovative, this method’s reliance on rare reagents limits industrial applicability.
Condensation with Cysteine Derivatives
The final step involves reacting 6-amino-2-cyanobenzothiazole with D-cysteine to form the dihydrothiazole ring and carboxylic acid moiety.
Stereoselective Synthesis
Solid-Phase Peptide Conjugation (SPPC)
For applications in bioluminescent probes, 6-amino-D-luciferin is often conjugated to peptides via:
-
Hybrid Liquid/Solid-Phase Synthesis :
Industrial-Scale Considerations
While academic methods emphasize precision, industrial production prioritizes:
-
Continuous Flow Reactors : For nitration and reduction steps, reducing reaction times by 40%.
-
Waste Minimization : Recycling solvents like DMSO and ethanol.
-
Quality Control : HPLC and NMR for batch consistency.
Data Tables
Table 1: Comparison of Precursor Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
One of the prominent applications of this compound is in the development of anticancer agents. A derivative of this compound, designed to detect endogenous hydrogen sulfide (H₂S) in cancer cells, demonstrated excellent sensitivity and specificity. The probe DNPT-HS showed effective imaging capabilities in luciferase-transfected cancer cells and nude mice, indicating its potential for elucidating the biological roles of H₂S in cancer physiology and pathology .
b. Antimicrobial Properties
Research has indicated that compounds similar to 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid exhibit antimicrobial properties. These compounds can inhibit bacterial growth and serve as lead structures for developing new antibiotics. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Biochemical Applications
a. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism. By inhibiting these enzymes, the compound may slow down tumor growth and enhance the efficacy of existing chemotherapeutic agents .
b. Diagnostic Tools
The structural features of this compound make it suitable for use as a diagnostic tool in biochemical assays. Its ability to interact with specific biomolecules allows it to function as a fluorescent probe for detecting various biological markers .
Synthesis and Modification
The synthesis of this compound has been optimized to achieve higher yields, which is crucial for its application in research and industry. For instance, a recent study reported an efficient synthesis pathway that enhanced the yield to 64%, significantly improving its availability for further research and application .
Data Table: Summary of Applications
Case Studies
- Hydrogen Sulfide Imaging in Cancer :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of NH2-LH2, highlighting structural variations, biological activities, and applications:
Key Findings
Substituent-Driven Bioluminescence Properties The 6-amino group in NH2-LH2 increases aqueous solubility compared to D-Luciferin (6-OH), making it suitable for in vivo applications requiring rapid dissolution . However, its bioluminescence intensity is lower than D-Luciferin due to reduced electron-donating capacity of NH2 vs. OH . Halogenation (e.g., 4′-BrLuc) or conjugation (e.g., AkaLumine-HCl) red-shifts emission wavelengths, enabling multiplexed or deep-tissue imaging .
Enzyme Specificity
- Modifications at the 6-position (e.g., benzyloxy groups in Luciferin-4F2/3 or Luciferin-4F12) tailor substrates for specific cytochrome P450 isoforms. For example, Luciferin-4F12’s 4-chlorobenzyloxy group enhances selectivity for CYP4F12 over CYP4F2 .
Biological Activity
- Anticancer Activity : Derivatives like 2-phenyl-4,5-dihydrothiazole-4-carboxamides exhibit sub-μM IC50 values against leukemia (L1210) and solid tumor cells, attributed to thiazole ring rigidity and hydrogen-bonding capacity .
- Antimicrobial Activity : Thiazole-carboxylic acids with fluorobenzylidene groups (e.g., 6a-l in ) show MIC values of 4–16 μg/mL against Gram-positive bacteria .
Synthetic Accessibility
- NH2-LH2 is synthesized in fewer steps (2–3 steps) compared to CycLuc1 or AkaLumine-HCl, which require multistep conjugation or cyclization .
Biological Activity
2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, also known as ADL or 6-amino-luciferin, is a compound of significant interest in medicinal chemistry. Its structure features a thiazole ring fused with a benzothiazole moiety, which contributes to its biological activities. The compound's potential therapeutic applications span various fields, including oncology and antimicrobial research.
- Molecular Formula : C11H9N3O2S2
- Molar Mass : 279.34 g/mol
- Density : 1.81 g/cm³ (predicted)
- Boiling Point : 594.9 °C (predicted)
- pKa : 3.47 (predicted) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including K562 cells (a model for chronic myeloid leukemia).
- Cell Cycle Arrest : Treatment with the compound resulted in a dose-dependent increase in G2/M phase cell cycle arrest. Specifically, the proportion of cells in this phase rose from 3.44% in control to 32.57% at a concentration of 2 µM .
- Induction of Apoptosis : The compound also promoted apoptosis in K562 cells, with apoptotic rates increasing from 1.14% in control to 27.92% at a concentration of 4 µM .
Antimicrobial Activity
The benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to this compound can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole-based compounds:
| Compound | Activity | Notes |
|---|---|---|
| D28 | HDAC Inhibitor | Significant antiproliferative effects on K562 cells |
| D29 | Enhanced Activity | Improved selectivity against HDAC isoforms |
| D30 | Moderate Activity | Similar effects as D28 but less potent |
The modifications on the benzothiazole and thiazole rings significantly affect their biological activities, suggesting that further structural modifications could enhance efficacy .
Case Studies
- In Vitro Studies : A series of experiments conducted on K562 cells revealed that treatment with varying concentrations of the compound resulted in significant changes in cell viability and apoptosis rates compared to controls.
- Antimicrobial Testing : In another study, derivatives were tested against common bacterial strains, demonstrating promising results that warrant further exploration into their mechanisms of action .
Q & A
Q. Q1. What are the standard synthetic routes for 2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
A1. The synthesis typically involves coupling benzo[d]thiazole precursors with dihydrothiazole-carboxylic acid derivatives. For example, similar compounds (e.g., peptidomimetic thiazoles) are synthesized via EDCI/HOBt-mediated amide bond formation between activated carboxylic acids and amines under controlled pH and temperature . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst tuning : Adjusting stoichiometry of coupling agents (e.g., EDCI:HOBt ratios) to minimize side products.
- Purification : HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) achieves >95% purity .
Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?
A2. A multi-technique approach is recommended:
- NMR spectroscopy : and NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm for benzo[d]thiazole) and confirm stereochemistry .
- Mass spectrometry (ESI-MS) : Accurate mass determination (e.g., m/z 350.08 [M+H]) validates molecular weight .
- HPLC : Retention time () consistency under standardized conditions (e.g., 15–20 min) ensures purity .
Advanced Research Questions
Q. Q3. What methodologies are suitable for evaluating the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
A3. Key assays include:
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Antimicrobial profiling : Minimum inhibitory concentration (MIC) tests using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays .
Q. Q4. How can contradictions in biological activity data between studies be systematically addressed?
A4. Contradictions often arise from assay variability or structural analogs. Mitigation strategies:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. azido groups) on activity .
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm trends .
Q. Q5. What computational tools are effective for predicting the pharmacokinetic properties or target interactions of this compound?
A5. Integrate in silico methods:
- ADME prediction : SwissADME or pkCSM to assess solubility, permeability, and metabolic stability .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin for anticancer activity) .
- Dynamics simulations : GROMACS for 100-ns MD simulations to evaluate binding mode stability .
Methodological Challenges
Q. Q6. How can diastereomeric impurities in the synthesis of 4,5-dihydrothiazole derivatives be resolved?
A6. Chiral separation techniques are critical:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to isolate (4R)- and (4S)-isomers .
- Crystallization : Recrystallization in ethanol/water mixtures at controlled cooling rates enhances enantiomeric purity .
Q. Q7. What analytical strategies are recommended for stability studies under varying pH and temperature conditions?
A7. Accelerated stability testing protocols:
- Forced degradation : Expose the compound to 0.1M HCl/NaOH (25°C, 24h) or 40°C/75% RH for 4 weeks .
- Stability-indicating HPLC : Monitor degradation products via peak area changes (e.g., new peaks at 5–10 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
